molecular formula C19H16N2O3 B2728583 [(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate CAS No. 387857-42-3

[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate

Cat. No.: B2728583
CAS No.: 387857-42-3
M. Wt: 320.348
InChI Key: HRZVFQTUGMTWFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline-2-carboxylate derivatives, which “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” is a part of, has been described in various studies. One such method involves the use of a Cu(OTf)2 catalyst via the intermolecular addition of an alkyne onto imines and subsequent intermolecular ring closure by arylation . Various catalysts such as Cu(OAc)2, Cu(acac)2, Cu(tmhd)2, CuI, Cu(OTf)2 have been examined .


Chemical Reactions Analysis

While specific chemical reactions involving “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” are not detailed in the search results, quinoline derivatives in general have been studied extensively. For instance, the [2+2+2] cycloaddition is an elegant, atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles, mostly aromatic, involving the formation of several C–C bonds in a single step .


Physical and Chemical Properties Analysis

The physical and chemical properties of “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” are not detailed in the search results. The compound has a molecular weight of 320.348.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties, effectively preventing metallic corrosion. These compounds form stable chelating complexes with metallic surfaces through coordination bonding, attributed to their high electron density and polar substituents like hydroxyl, methoxy, amino, and nitro groups. This makes them valuable in extending the life and integrity of metals in various environments (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Significance

Quinoline is a versatile scaffold in drug development, offering therapeutic potential against diseases like cancer and malaria. Its derivatives display a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. The flexibility of the quinoline structure allows for the creation of new chemotherapeutic agents, as evidenced by a significant number of patents filed for novel quinoline-based compounds (Hussaini, 2016).

Anticancer and Antimicrobial Activities

The quinoline and quinazoline alkaloids are notable for their bioactivity, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. These compounds, along with their analogs, have been the focus of drug development for combating various diseases, opening new avenues in antimalarial and anticancer drug discovery (Shang et al., 2018).

Optoelectronic Materials

Quinoline and pyrimidine derivatives are employed in the development of optoelectronic materials due to their luminescent properties. They have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating these heterocycles into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antitubercular and Anticancer Agents

Quinoline hydrazone derivatives have shown significant potential as antitubercular and anticancer agents. Their broad spectrum of biological activities, coupled with the synthetic versatility of quinoline, facilitates the development of structurally diverse derivatives, potentially leading to more effective and less toxic drugs (Mandewale, Patil, Shedge, Dappadwad, & Yamgar, 2017).

Future Directions

The future directions for research on “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide variety of applications of quinoline derivatives in medicinal and synthetic organic chemistry, there is significant potential for future research in these areas .

Properties

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-6-2-4-8-15(13)21-18(22)12-24-19(23)17-11-10-14-7-3-5-9-16(14)20-17/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZVFQTUGMTWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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